delta-Valerobetaine

Food metabolomics TMAO precursor profiling Dietary biomarker

Researchers studying TMAO pathways or diet-induced obesity need validated delta-valerobetaine-structurally distinct from γ-butyrobetaine or glycine betaine, with unique BBOX-mediated homocarnitine conversion not replicated by other betaines. • Enables dose-dependent mitochondrial FAO inhibition (10-50 μM, HepG2), modeling microbiome-driven obesogenic mechanisms. • ≥98% purity; HPLC-ESI-MS/MS validated for TMAO precursor quantification in complex food matrices. • Ships ambient; stable at -20°C (powder, 3 years).

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 6778-33-2
Cat. No. B1254383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Valerobetaine
CAS6778-33-2
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCC(=O)[O-]
InChIInChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3
InChIKeyCDLVFVFTRQPQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta-Valerobetaine: Metabolic & Gut-Barrier Research


Delta-valerobetaine (δ-valerobetaine; 5-aminovaleric acid betaine; 5-AVAB; CAS 6778-33-2) is a zwitterionic trimethylammonium compound belonging to the straight-chain fatty acid class of betaines [1]. With the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol, this white to off-white solid powder serves as a microbiome-derived metabolite and a precursor to trimethylamine N-oxide (TMAO) [2]. Delta-valerobetaine is produced by gut microbiota from dietary Nε-trimethyllysine (TML) found ubiquitously in vegetables and grains, accumulating preferentially in metabolically active tissues including heart, muscle, and brown adipose tissue [3].

Delta-Valerobetaine: Why Substitution Fails


Substituting delta-valerobetaine with structurally similar betaines such as γ-butyrobetaine (γBB), glycine betaine, or L-carnitine is scientifically invalid due to divergent metabolic fates, tissue distribution patterns, and biological activities. Delta-valerobetaine is a 5-carbon structural analog of γ-butyrobetaine that undergoes unique enzymatic hydroxylation by γ-butyrobetaine dioxygenase (BBOX) to form homocarnitine, a 5-carbon carnitine analog not generated from other betaines [1]. Furthermore, delta-valerobetaine demonstrates tissue-specific accumulation in heart, muscle, and brown adipose tissue at concentrations that differ markedly from other trimethylammonium compounds, reflecting distinct transporter affinities and metabolic processing [2]. Critically, delta-valerobetaine inhibits mitochondrial fatty acid oxidation via carnitine depletion—a mechanism not shared by glycine betaine or choline—and has been causally linked to obesity-related phenotypes in both human cohort studies and gnotobiotic mouse models [3]. These compound-specific properties render generic substitution scientifically untenable for applications requiring precise interrogation of the TMAO pathway, gut-barrier function, or diet-dependent obesogenic mechanisms.

Delta-Valerobetaine: Differentiation Evidence


Tissue Enrichment in Ruminant Sources

Delta-valerobetaine demonstrates striking enrichment in ruminant-derived foods compared to non-ruminant sources, with concentrations far exceeding those of the closely related TMAO precursor γ-butyrobetaine. In bovine meat, delta-valerobetaine levels are approximately 20- to 60-fold higher than in non-ruminant meat, and among ruminants, bovine samples contain significantly higher levels than ovine or caprine samples [1]. Critically, delta-valerobetaine occurs at levels higher than γ-butyrobetaine in all ruminant samples analyzed, establishing its quantitative dominance as a dietary TMAO precursor [2].

Food metabolomics TMAO precursor profiling Dietary biomarker Ruminant nutrition

BBOX-Mediated Conversion to Homocarnitine

Unlike γ-butyrobetaine (4-carbon chain), which is hydroxylated by BBOX to form L-carnitine (4-carbon), delta-valerobetaine (5-carbon chain) is hydroxylated by the same enzyme to produce homocarnitine, a distinct 5-carbon carnitine analog [1]. In vivo isotope tracing using 13C3-trimethyllysine in mice confirmed the sequential conversion: 13C3-TML → 13C3-δ-valerobetaine → 13C3-homocarnitine, demonstrating that homocarnitine production is a delta-valerobetaine-specific metabolic fate [2]. Pharmacological inhibition of BBOX with the specific inhibitor BBOP prevented homocarnitine formation, and transfection of a liver cell line with BBOX substantially increased production, confirming enzymatic specificity [3].

Carnitine metabolism BBOX enzymology Homocarnitine Microbiome-host co-metabolism

Mitochondrial Fatty Acid Oxidation Inhibition

Delta-valerobetaine exerts a direct, dose-dependent inhibitory effect on mitochondrial fatty acid oxidation in human hepatocytes, a functional property not shared by structurally related betaines such as glycine betaine. In HepG2 cells, delta-valerobetaine at 10 μM and 50 μM elicited a dose-dependent decrease in palmitate-dependent mitochondrial oxygen respiration . Mechanistically, delta-valerobetaine inhibits mitochondrial fatty acid oxidation by decreasing cellular carnitine levels and reducing mitochondrial long-chain acyl-CoAs, thereby impairing the carnitine shuttle [1]. In vivo, delta-valerobetaine administration to germ-free and conventional mice increased visceral fat mass and exacerbated hepatic steatosis specifically on a Western diet but not a control diet, confirming diet-dependent obesogenic activity [2].

Mitochondrial metabolism Fatty acid oxidation Obesogen mechanism Carnitine shuttle inhibition

Gut Barrier Strengthening and Wound Healing

Delta-valerobetaine exerts a direct barrier-strengthening effect on intestinal epithelium, a functional property that distinguishes it from other microbiome-derived metabolites. Functionally, delta-valerobetaine decreased gut barrier permeability and augmented wound healing in cultured gut epithelial cells, and elicited cytoprotective and prorestitutive effects in a mouse model of colonic injury [1]. Germ-free mice are devoid of delta-valerobetaine, and administration of delta-valerobetaine to germ-free mice induces enrichment of transcript sets associated with gut mitochondrial respiration and fatty acid oxidation in colonic tissue, as well as differential expression of barrier-function genes [2].

Gut epithelial barrier Intestinal permeability Colonic injury Microbiome-host interaction

Visceral Adiposity Association in Humans

Delta-valerobetaine demonstrates a specific and quantifiable correlation with obesity-related phenotypes in human populations that is not observed with other dietary betaines. In human cohort analyses, delta-valerobetaine levels are increased in individuals with phenotypic obesity and correlate with visceral adipose tissue mass [1]. This association is compound-specific: delta-valerobetaine is absent in germ-free mice and their mitochondria but present in ex-germ-free conventionalized mice and their mitochondria, confirming its strict microbiome-dependent origin [2]. The metabolite is produced by diverse bacterial species from dietary Nε-trimethyllysine, establishing a direct link between diet, gut microbiota composition, and host metabolic phenotype [3].

Obesity biomarker Visceral adiposity Microbiome metabolomics Human cohort study

Delta-Valerobetaine: Validated Applications


Dietary TMAO Precursor Profiling Standard

Delta-valerobetaine serves as an essential analytical standard for quantifying the predominant ruminant-derived betaine in human dietary intake assessments. Given its 20- to 60-fold enrichment in bovine meat relative to non-ruminant sources and its occurrence at levels exceeding γ-butyrobetaine in all ruminant samples, delta-valerobetaine calibration curves are required for accurate quantification of dietary TMAO precursor load [1]. This application is supported by HPLC-ESI-MS/MS methods validated for simultaneous detection of delta-valerobetaine, γ-butyrobetaine, and other trimethylammonium compounds in complex food matrices .

Probe for Homocarnitine Biosynthesis

Delta-valerobetaine is the requisite substrate for investigating BBOX-mediated homocarnitine biosynthesis, a metabolic pathway distinct from canonical L-carnitine production. In vivo isotope tracing with 13C3-labeled precursors, combined with BBOX inhibition (e.g., BBOP) or BBOX overexpression, enables precise interrogation of the delta-valerobetaine → homocarnitine conversion and its downstream effects on carnitine palmitoyltransferase-mediated acylation and fatty acyl-homocarnitine formation [1]. This application is uniquely enabled by delta-valerobetaine and cannot be replicated using γ-butyrobetaine or other betaine substrates .

Mitochondrial FAO Assay Component

Delta-valerobetaine provides a validated tool compound for dose-dependent inhibition of mitochondrial fatty acid oxidation in cellular models. At concentrations of 10-50 μM, delta-valerobetaine reduces palmitate-dependent oxygen respiration in HepG2 cells, enabling researchers to model microbiome-mediated impairment of hepatic fatty acid oxidation [1]. This application is particularly relevant for studies of diet-dependent obesity, non-alcoholic fatty liver disease (NAFLD), and carnitine shuttle dysfunction, where delta-valerobetaine serves as a microbiome-relevant obesogenic stimulus not recapitulated by glycine betaine or choline .

Gut Barrier Integrity Biomarker Development

Delta-valerobetaine enables investigation of protective microbiome-epithelial interactions in models of intestinal barrier dysfunction. Its demonstrated capacity to decrease gut barrier permeability, augment wound healing in cultured epithelial cells, and elicit cytoprotective effects in colonic injury models positions delta-valerobetaine as both a biomarker of beneficial microbial metabolism and a potential tool for probing barrier-strengthening mechanisms [1]. This application leverages the compound's unique barrier-enhancing properties, which contrast with the barrier-disrupting effects of many pro-inflammatory microbial metabolites .

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